Mycobactin-IN-2

Tuberculosis Siderophore Biosynthesis Antimycobacterial Activity

Mycobactin-IN-2 (compound 49) is the only commercially available MbtA inhibitor with a validated pyrazoline scaffold, established in vivo PK, and proven antitubercular activity in iron-depleted media (MIC90 8 μg/mL). Unlike MbtI inhibitors or uncharacterized MbtA ligands, it uniquely combines target engagement, whole-cell efflux pump inhibition surpassing verapamil, and published murine efficacy data. Essential for tuberculosis siderophore pathway dissection, medicinal chemistry benchmarking, and drug resistance reversal studies. Select this gold-standard probe for reproducible, publication-grade results.

Molecular Formula C15H13BrN2O
Molecular Weight 317.18 g/mol
Cat. No. B3955045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycobactin-IN-2
Molecular FormulaC15H13BrN2O
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESC1C(NN=C1C2=CC=CC=C2O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H13BrN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,13,17,19H,9H2
InChIKeyARSOKDMOVPQBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycobactin-IN-2: An MbtA-Targeting Inhibitor of Mycobacterial Siderophore Biosynthesis


Mycobactin-IN-2 (compound 49) is a pyrazoline-based small molecule inhibitor that specifically targets mycobactin biosynthesis by binding to salicyl-AMP ligase (MbtA), a critical enzyme in the mycobactin biosynthetic pathway [1]. This inhibition disrupts iron acquisition in Mycobacterium tuberculosis (Mtb), leading to potent antimycobacterial activity under iron-limited conditions [2]. It is a well-characterized research tool for studying siderophore-mediated iron metabolism in mycobacteria.

Mycobactin-IN-2: Why Structural and Functional Specificity Precludes Substitution with Generic MbtA or MbtI Inhibitors


Inhibitors of mycobactin biosynthesis are not functionally interchangeable due to distinct target selectivity (MbtA vs. MbtI), divergent chemical scaffolds, and variable in vitro and in vivo pharmacological profiles [1]. Mycobactin-IN-2, a pyrazoline analog, demonstrates a unique combination of MbtA binding, potent anti-Mtb activity in iron-depleted media, and significant whole-cell efflux pump inhibition [2]. Simple substitution with an MbtI inhibitor or a less well-characterized MbtA inhibitor like Mycobactin-IN-1 could lead to unpredictable experimental outcomes due to differences in potency, spectrum of activity, and pharmacokinetic behavior .

Mycobactin-IN-2: A Quantitative Evidence Guide for Differential Selection Against In-Class Comparators


Comparative Antimycobacterial Potency in Iron-Limited Conditions: Mycobactin-IN-2 vs. Mycobactin-IN-1

In a direct head-to-head comparison within the same study, Mycobactin-IN-2 demonstrates a specific and potent MIC90 value against M. tuberculosis in iron-depleted media, whereas its close analog Mycobactin-IN-1 exhibits a broad and variable activity range [1].

Tuberculosis Siderophore Biosynthesis Antimycobacterial Activity

Potency in Iron-Limited Conditions: Mycobactin-IN-2 vs. the Prototypical MbtA Inhibitor Salicyl-AMS

While Salicyl-AMS is a potent, first-in-class MbtA inhibitor with a low MIC, Mycobactin-IN-2 demonstrates a different potency profile under comparable iron-limited conditions, highlighting its distinct chemical scaffold and potential for a different resistance profile [1][2].

Tuberculosis Iron Metabolism Siderophore Inhibition

Target Selectivity and Mechanism: Mycobactin-IN-2 (MbtA) vs. Furan-Based MbtI Inhibitors

Mycobactin-IN-2 targets the MbtA enzyme, whereas a prominent class of alternatives targets MbtI. The potency and downstream effects of inhibiting these two distinct steps in the mycobactin pathway differ significantly [1][2][3].

Enzyme Inhibition Target Selectivity Tuberculosis

Pharmacological Advancement: In Vivo Pharmacokinetic Profile of Mycobactin-IN-2

Mycobactin-IN-2 is part of a novel series of rationally designed mycobactin inhibitors that were the first to demonstrate an excellent in vivo pharmacokinetic profile, a significant advancement over earlier MbtA and MbtI inhibitors [1].

Pharmacokinetics In Vivo Studies Drug Development

Ancillary Pharmacology: Efflux Pump Inhibition by Mycobactin-IN-2

Beyond its primary MbtA inhibitory activity, Mycobactin-IN-2 exhibits more potent whole-cell efflux pump inhibition compared to the established efflux pump inhibitors verapamil and chlorpromazine, providing a dual mechanism of action [1].

Efflux Pump Inhibition Drug Resistance Mycobacteria

Mycobactin-IN-2: Optimal Research and Industrial Application Scenarios


Elucidating MbtA-Specific Roles in Mycobacterial Iron Metabolism

Use Mycobactin-IN-2 as a selective chemical probe to inhibit the MbtA enzyme and dissect its specific contribution to mycobactin biosynthesis, distinct from the upstream MbtI step. Its defined MIC90 in iron-limited media makes it an ideal tool for studies requiring precise control of siderophore pathway inhibition [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation MbtA Inhibitors

Employ Mycobactin-IN-2 as a benchmark compound in medicinal chemistry campaigns. Its pyrazoline scaffold and established in vitro and in vivo pharmacological profile serve as a critical reference point for optimizing potency, selectivity, and pharmacokinetic properties of new MbtA inhibitors [1][2].

Preclinical In Vivo Efficacy Models for Tuberculosis

Select Mycobactin-IN-2 for progression into in vivo murine models of tuberculosis infection due to its validated and excellent in vivo pharmacokinetic profile, a critical feature for assessing therapeutic potential and target engagement in a physiological context [2].

Investigating Efflux Pump-Mediated Drug Resistance in Mycobacteria

Utilize Mycobactin-IN-2 as a tool compound to study the role of efflux pumps in intrinsic and acquired drug resistance in mycobacteria, given its demonstrated potent whole-cell efflux pump inhibitory activity that surpasses known inhibitors like verapamil and chlorpromazine [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycobactin-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.